Chemical properties and molecular weight of ethyl 2-bromo-3-oxobutanoate
Chemical properties and molecular weight of ethyl 2-bromo-3-oxobutanoate
An In-depth Technical Guide to Ethyl 2-bromo-3-oxobutanoate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
Ethyl 2-bromo-3-oxobutanoate is a highly functionalized organic molecule of significant interest to the research and pharmaceutical development communities. As an α-halo-β-keto ester, its unique trifunctional nature—comprising an ester, a ketone, and a reactive bromine atom—renders it an exceptionally versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details a standard synthetic protocol, explores its rich reactivity, and highlights its applications as a key intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
Ethyl 2-bromo-3-oxobutanoate is a colorless to pale yellow liquid.[1] Its identity and fundamental properties are summarized in the table below. The presence of both a halogen and two carbonyl groups dictates its physical characteristics, such as its boiling point and solubility, and is central to its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉BrO₃ | [2] |
| Molecular Weight | 209.04 g/mol | [2][3][4][5] |
| CAS Number | 609-13-2 | [1][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~110-112 °C at 15 mmHg | [1] |
| Solubility | Soluble in organic solvents; hydrolyzes in water | [1] |
| Storage Conditions | Store in a cool, sealed container away from moisture and bases.[1] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[5] |
Molecular Structure and Identifiers
The structural arrangement of ethyl 2-bromo-3-oxobutanoate is the cornerstone of its utility. The bromine atom is positioned on the α-carbon, situated between the ester and ketone carbonyl groups. This placement significantly activates the carbon-bromine bond for nucleophilic displacement.
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IUPAC Name: ethyl 2-bromo-3-oxobutanoate[2]
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Common Synonyms: 2-Bromoacetoacetic acid ethyl ester, Ethyl 2-bromo-3-oxobutyrate, Ethyl α-bromoacetoacetate[2]
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InChI Key: NGJKQTAWMMZMEL-UHFFFAOYSA-N[2]
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Canonical SMILES: CCOC(=O)C(C(=O)C)Br[2]
Caption: 2D Structure of Ethyl 2-bromo-3-oxobutanoate.
Synthesis: α-Bromination of a β-Keto Ester
The most common and direct method for preparing ethyl 2-bromo-3-oxobutanoate is through the α-halogenation of its parent β-keto ester, ethyl acetoacetate.[6][7] This reaction capitalizes on the enhanced acidity of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation and subsequent reaction with an electrophilic bromine source like molecular bromine (Br₂).
The choice of reaction conditions (acidic vs. basic) is critical. While the reaction can be catalyzed by acid, base-mediated halogenation is also common but can be prone to polyhalogenation if not carefully controlled. The protocol below outlines a generalized approach.
Experimental Protocol: Synthesis via Direct Bromination
Objective: To synthesize ethyl 2-bromo-3-oxobutanoate by reacting ethyl acetoacetate with molecular bromine.
Materials:
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Ethyl acetoacetate
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Molecular bromine (Br₂)
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Appropriate solvent (e.g., glacial acetic acid, chloroform)
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Sodium bicarbonate (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
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Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ethyl acetoacetate and the chosen solvent. Cool the mixture in an ice bath.
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Bromine Addition: Slowly add a stoichiometric amount of molecular bromine via a dropping funnel. The causality here is crucial: slow addition at low temperature helps to control the exothermicity of the reaction and minimizes side reactions, including the formation of polybrominated products.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by the disappearance of the bromine's reddish-brown color. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material.
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Workup: Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the acidic mixture carefully with a saturated sodium bicarbonate solution.
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Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is typically purified by vacuum distillation.
Caption: Key reaction pathways of ethyl 2-bromo-3-oxobutanoate.
Role in Drug Development and Medicinal Chemistry
The structural motifs accessible from ethyl 2-bromo-3-oxobutanoate are frequently found in biologically active molecules. Its utility as a versatile intermediate makes it highly valuable in drug discovery and development. [1]
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Antifungal and Antibacterial Agents: It serves as a key starting material for the synthesis of various antimicrobial compounds. [1]The ability to readily form complex heterocyclic systems is particularly relevant in this context.
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Building Block for APIs: While not an active pharmaceutical ingredient (API) itself, it is a crucial precursor. Its reactive handles allow for the efficient and controlled assembly of larger, more complex molecules that form the core of many modern drugs.
Safety, Handling, and Storage
As with all α-halo ketones, ethyl 2-bromo-3-oxobutanoate must be handled with care due to its reactive and potentially hazardous nature.
Hazard Identification:
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It is a skin irritant. [1]* It may cause eye and respiratory irritation.
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As a brominated compound, it should be treated as a potential lachrymator.
Safe Handling Protocols:
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Personal Protective Equipment (PPE): Always handle this compound wearing chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
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Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and moisture, as it can hydrolyze. [1] Storage:
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Short-Term: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]* Long-Term: For optimal stability and to prevent degradation, it is best stored under an inert atmosphere in a freezer (-20°C). [5]
Conclusion
Ethyl 2-bromo-3-oxobutanoate is more than just a simple chemical; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its trifunctional character provides multiple avenues for chemical transformation, enabling the efficient construction of complex molecules. For researchers in drug development, its role as a key intermediate in the synthesis of heterocyclic and other biologically relevant scaffolds underscores its continued importance in the pursuit of new therapeutic agents. Proper understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Retrieved from PubChem. [Link]
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [Link]
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MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from MDPI. [Link]
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